N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13810948
InChI: InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1
SMILES: CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate

CAS No.:

Cat. No.: VC13810948

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate -

Specification

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name 1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate
Standard InChI InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1
Standard InChI Key NBGQOBKPQNOEQD-ZJUUUORDSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C
SMILES CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C

Introduction

Structural Features and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, 1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate, reflects its stereochemistry and functional groups . The piperidine ring adopts a chair conformation, with the hydroxyl group at the C4 position and the ethyl carboxylate at C3 in a cis orientation. The t-BOC group at N1 protects the amine during synthesis, enhancing stability.

Key Structural Elements:

  • t-BOC Protecting Group: A tert-butoxycarbonyl moiety shields the amine, preventing unwanted reactions during synthesis .

  • Ethyl Carboxylate: An ethyl ester at C3 contributes to solubility in organic solvents and influences reactivity .

  • Cis-Diol Configuration: The hydroxyl and ethyl groups on C3 and C4 create a stereochemical environment critical for biological interactions .

PropertyValue
Molecular FormulaC13H23NO5\text{C}_{13}\text{H}_{23}\text{NO}_5
Molecular Weight273.33 g/mol
IUPAC Name1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate
SMILESCCOC(=O)[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C

The stereochemistry is confirmed by NMR data, which shows distinct coupling constants for the cis-oriented substituents .

Spectroscopic Identification

  • 1H^1\text{H} NMR: Peaks at δ 1.46 (s, 9H) confirm the t-BOC group, while δ 4.10–4.25 (q, 2H) corresponds to the ethyl ester .

  • 13C^{13}\text{C} NMR: Resonances at δ 154.80 (carbonyl, t-BOC) and δ 67.71 (hydroxyl-bearing carbon) validate the structure .

Synthesis and Preparation

Stepwise Synthesis Protocol

The synthesis involves three key stages: piperidine ring formation, t-BOC protection, and esterification.

  • Piperidine Ring Formation:
    Starting from a substituted cyclohexenone, reductive amination introduces the amine group. Sodium cyanoborohydride in methanol at 0°C yields the cis-diol configuration.

  • t-BOC Protection:
    The amine is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in dichloromethane with triethylamine as a base. Reaction completion is monitored via TLC .

  • Ethyl Esterification:
    Carboxylic acid activation with ethyl chloroformate in ethanol introduces the ethyl carboxylate. The reaction is quenched with sodium bicarbonate to isolate the product .

Optimization Considerations:

  • Solvent Choice: Dichloromethane ensures high solubility for Boc protection, while ethanol facilitates esterification.

  • Temperature Control: Maintaining 0°C during reductive amination prevents epimerization .

Yield: 65–72% after column chromatography (silica gel, hexane/ethyl acetate) .

Applications and Biological Activities

Pharmaceutical Intermediate

The compound’s rigid piperidine scaffold mimics bioactive molecules, making it a precursor for:

  • Neuromodulators: Structural similarity to GABA receptor ligands suggests potential in CNS drug development.

  • Enzyme Inhibitors: The hydroxyl group may chelate metal ions in catalytic sites, inhibiting proteases or kinases .

Case Study: Antibiotic Analogues

In a 2024 study, derivatives of this compound showed moderate activity against Staphylococcus aureus (MIC = 32 µg/mL). The cis-diol configuration enhanced binding to bacterial penicillin-binding proteins.

Chemical Reactivity and Stability

Hydrolysis and Deprotection

The t-BOC group is cleaved under acidic conditions (e.g., HCl in dioxane) or thermally in boiling water . Ethyl esters hydrolyze in basic media to carboxylic acids, enabling further functionalization.

Stability Profile:

  • Thermal Stability: Decomposes above 150°C, releasing CO₂ and tert-butanol .

  • Light Sensitivity: Prolonged UV exposure causes ester bond cleavage, necessitating storage in amber glass .

Reduction Pathways

Catalytic hydrogenation (Pd/C, H₂) reduces the piperidine ring to a piperazine derivative, altering pharmacological properties.

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